Cellobial as a Pre-Organized Transition State Analog: Structural Basis for Inhibitor Design
Cellobial binds to the bacterial xylanase/cellulase Cex-Cd in a conformation that mimics the oxocarbenium ion-like transition state of glycoside hydrolysis. This is a direct, experimentally determined structural differentiation from the native substrate analog [1]. In contrast, a covalently bound 2-deoxy-2-fluoro-cellobiosyl intermediate in the same enzyme active site adopts a different chair conformation, representing a distinct catalytic step [1]. This difference in the observed bound conformation directly informs its utility as a specific mechanistic probe.
| Evidence Dimension | Bound ligand conformation in the active site |
|---|---|
| Target Compound Data | Planar conformation mimicking the transition state (inferred from electron density) |
| Comparator Or Baseline | 2-deoxy-2-fluoro-cellobiosyl covalent intermediate (chair conformation) |
| Quantified Difference | Qualitative difference in electron density and refinement parameters indicating distinct ligand conformations |
| Conditions | X-ray crystallography; cex-cd enzyme crystals soaked in 20 mM Cellobial; data to 2.2 Å resolution |
Why This Matters
This structural evidence confirms Cellobial's value as a specific inhibitor or probe for the oxocarbenium ion-like transition state, a feature critical for studies of catalytic mechanism and inhibitor design, which is not achievable with cellobiose.
- [1] White, A., Tull, D., Johns, K. L., Withers, S. G., & Rose, D. R. (1996). Structural implication of two saccharide conformations in the active site of a β-glycosidase. IUCr XVII Congress and General Assembly, Abstract E1045. View Source
